1-Iodo-4-(2-methoxyethoxy)-2-methylbenzene
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Overview
Description
1-Iodo-4-(2-methoxyethoxy)-2-methylbenzene is an organic compound with the molecular formula C10H13IO2. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxyethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(2-methoxyethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 4-(2-methoxyethoxy)-2-methylbenzene. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{12}\text{O}2 + \text{I}2 + \text{Oxidizing Agent} \rightarrow \text{C}{10}\text{H}{13}\text{IO}_2 + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(2-methoxyethoxy)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution Reactions: Formation of 4-(2-methoxyethoxy)-2-methylphenol, 4-(2-methoxyethoxy)-2-methylbenzylamine, or 4-(2-methoxyethoxy)-2-methylbenzenethiol.
Oxidation Reactions: Formation of 4-(2-methoxyethoxy)-2-methylbenzaldehyde or 4-(2-methoxyethoxy)-2-methylbenzoic acid.
Reduction Reactions: Formation of 4-(2-methoxyethoxy)-2-methylbenzene.
Scientific Research Applications
1-Iodo-4-(2-methoxyethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-iodo-4-(2-methoxyethoxy)-2-methylbenzene depends on the specific chemical reaction it undergoes. For example:
In substitution reactions: The iodine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
In oxidation reactions: The methoxyethoxy group is oxidized through electron transfer processes, often involving the formation of intermediate radicals or carbocations.
In reduction reactions: The iodine atom is reduced through the addition of hydrogen atoms, facilitated by a catalyst.
Comparison with Similar Compounds
1-Iodo-4-(2-methoxyethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Iodo-4-(2-methoxyethoxy)benzene: Lacks the methyl group, which may affect its reactivity and applications.
1-Iodo-2-methyl-4-nitrobenzene: Contains a nitro group instead of a methoxyethoxy group, leading to different chemical properties and reactivity.
1-Iodo-4-methoxy-2-methylbenzene: Has a methoxy group instead of a methoxyethoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-iodo-4-(2-methoxyethoxy)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-8-7-9(3-4-10(8)11)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSQGLFAOSFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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